2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine

Description

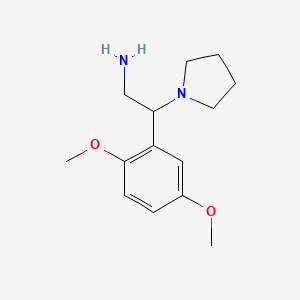

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is a synthetic amine derivative featuring a 2,5-dimethoxy-substituted phenyl ring attached to an ethylamine backbone, with a pyrrolidine moiety at the β-position. The 2,5-dimethoxy-phenyl group is a hallmark of serotonergic ligands (e.g., hallucinogenic phenethylamines), while the pyrrolidine substituent may influence pharmacokinetics, such as lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-17-11-5-6-14(18-2)12(9-11)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOILIJGKPQPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced to 2,5-dimethoxyphenethylamine using a reducing agent such as lithium aluminum hydride. The final step involves the reaction of 2,5-dimethoxyphenethylamine with pyrrolidine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Psychoactive Properties

The compound is part of a class of substances known as designer drugs, which have been synthesized to mimic the effects of traditional psychoactive substances. Research indicates that compounds like 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine may exhibit hallucinogenic properties similar to those of other phenethylamines and tryptamines, making them subjects of interest in the study of consciousness and perception.

2. Neuropharmacology

Studies have suggested that compounds with similar structures can interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction is critical for understanding their potential therapeutic effects in treating mood disorders and other psychiatric conditions. Investigations into the efficacy and safety profiles of these compounds are ongoing.

Case Studies

Case Study 1: Clinical Effects

A notable case involved an individual who experienced significant psychological effects after ingestion of a related compound (25I-NBOMe), highlighting the potential for severe reactions associated with similar substances. The individual presented with symptoms such as tachycardia and agitation, which were managed with supportive care. This case underscores the importance of understanding the pharmacodynamics and toxicology associated with these compounds .

Case Study 2: Detection Methods

Research has focused on developing analytical methods for detecting compounds like this compound in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to identify metabolites and assess exposure levels in clinical settings . This is crucial for forensic toxicology and monitoring substance use.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with various molecular targets, including neurotransmitter receptors. It is believed to modulate the activity of serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various physiological and psychological effects .

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

A comparative analysis of key analogs is presented below, focusing on structural motifs and biological activity:

Structural and Functional Divergences

- Substitution Patterns :

- The 2,5-dimethoxy configuration in the target compound and DOIP contrasts with 3,5-dimethoxy in PD173073. This positional difference significantly impacts receptor selectivity; 2,5-substitution is linked to serotonin receptor (e.g., 5-HT₂A) activation, while 3,5-substitution may favor kinase interactions .

- Backbone Variability : The ethylamine-pyrrolidine scaffold in the target compound differs from DOIP’s propan-2-amine and PD173074’s pyridopyrimidine-urea structure. Pyrrolidine’s cyclic amine may enhance blood-brain barrier penetration compared to DOIP’s linear chain .

Pharmacokinetic and Toxicity Considerations

- Dose-Effect Relationships : Methods like Litchfield and Wilcoxon’s graphical analysis () could quantify potency differences among analogs, though specific ED₅₀ data for the target compound are unavailable .

Biological Activity

2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, commonly referred to as a pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C14H22N2O2

- CAS Number : 928000-90-2

The compound features a pyrrolidine ring attached to a dimethoxy-substituted phenyl group, which is significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar pyrrolidine derivatives. For instance, compounds with structural similarities have demonstrated significant inhibition against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| PA-1 | Staphylococcus aureus | 0.0039 |

| PA-1 | Escherichia coli | 0.025 |

| Compound 12a | E. coli | 0.0195 |

| Compound 15 | Bacillus mycoides | 0.0048 |

These findings suggest that the structural components of this compound may contribute similarly to its antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound may exhibit antifungal activities. For example, related pyrrolidine derivatives have shown effectiveness against fungal strains such as Candida albicans.

Antifungal Activity Summary :

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| Compound 12a | C. albicans | 0.0048 |

| Compound 15 | C. albicans | 0.039 |

The ability to inhibit fungal growth indicates a broad spectrum of antimicrobial activity that could be exploited in therapeutic applications .

Case Studies

A review of literature reveals several case studies involving similar compounds within the pyrrolidine class:

-

Case Study of Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various pyrrolidine derivatives and reported that specific modifications in the chemical structure significantly enhanced their efficacy against both Gram-positive and Gram-negative bacteria . -

Clinical Implications :

The clinical relevance of these findings is underscored by reports of successful treatment regimens incorporating compounds with similar structures in managing infections resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics:

- Substituents on the Phenyl Ring : The presence and position of methoxy groups can enhance interaction with bacterial cell membranes.

- Pyrrolidine Ring Modifications : Changes in the nitrogen substituents can affect the binding affinity to target sites within microbial cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves alkylation of 2,5-dimethoxyphenol derivatives followed by amination with pyrrolidine. Key steps include:

- Alkylation : Reacting 2,5-dimethoxyphenol with an alkylating agent (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) to form the ether intermediate .

- Amination : Introducing the pyrrolidine group via nucleophilic substitution under controlled pH and temperature to avoid side reactions .

- Purification : Use column chromatography (e.g., petroleum ether/ethyl acetate gradients) or Supercritical Fluid Chromatography (SFC) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm substituent positions (e.g., methoxy groups at 2,5-positions, pyrrolidine ring integration) .

- HPLC/MS : Assess purity (>95%) and detect byproducts via retention time and mass fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for serotonin or dopamine receptors using radioligand displacement (e.g., 5-HT₂A or D₂ receptors) .

- Cellular Toxicity : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT assays .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

- Batch Reproducibility : Compare synthetic batches (e.g., via LC-MS purity profiles) to rule out impurities as confounding factors .

- Species-Specific Effects : Test activity in primary cells from multiple species (e.g., rodent vs. human neuronal cultures) .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Chiral Resolution : Employ SFC with chiral columns (e.g., Chiralpak® IC) and MeOH/CO₂ mobile phases .

- Asymmetric Catalysis : Use palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to enhance enantiomeric excess .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

- Methodological Answer :

- Partitioning Studies : Measure logP values (octanol-water) to predict bioaccumulation potential .

- Degradation Pathways : Perform photolysis (UV light) or biodegradation assays (e.g., OECD 301B) to identify breakdown products .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests to estimate LC₅₀/EC₅₀ values .

Q. What experimental designs are robust for studying metabolic stability in preclinical models?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolite distribution in vivo .

- Pharmacokinetic Modeling : Apply compartmental models (e.g., NONMEM) to predict clearance rates and half-life .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, face shields) and fume hoods when handling alkylating agents or amines .

- Data Reproducibility : Document reaction conditions (e.g., temperature, solvent ratios) in detail to ensure replicability .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC approvals for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.